N,N-Dibutyl-4-phenylbutanamide is a chemical compound with the molecular formula C18H29NO. It is classified as an amide due to the presence of the amide functional group, which is characterized by a carbonyl (C=O) bonded to a nitrogen atom (N). This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry.
N,N-Dibutyl-4-phenylbutanamide is synthesized through various organic reactions, often involving starting materials such as phenylbutyric acid and butylamine. Its classification falls under the category of organic compounds, specifically within the subcategories of amides and aromatic compounds. The compound is also recognized in chemical databases such as PubChem, where it is cataloged under the Compound ID 10492672 .
The synthesis of N,N-Dibutyl-4-phenylbutanamide can be achieved through several methods:
The reactions are generally carried out under inert atmosphere conditions to prevent moisture interference. The purification of the final product can be performed through recrystallization or column chromatography to achieve the desired purity levels.
N,N-Dibutyl-4-phenylbutanamide features a central butanamide chain with two butyl groups attached to the nitrogen atom and a phenyl group attached to the carbon chain. The structural representation can be summarized as follows:
The compound's structure can be illustrated using its SMILES notation: CC(C)N(C(C)C)C(=O)CCCC1=CC=CC=C1 .
N,N-Dibutyl-4-phenylbutanamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N,N-Dibutyl-4-phenylbutanamide involves its interaction with biological targets, such as enzymes or receptors. It may function as an enzyme inhibitor or modulator, influencing metabolic pathways related to inflammation or pain relief. Research indicates that this compound could inhibit specific enzymes involved in inflammatory processes, thereby potentially reducing symptoms associated with inflammation .
Relevant data includes:
| Property | Value |
|---|---|
| Molecular Weight | 291.43 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
N,N-Dibutyl-4-phenylbutanamide has several applications in scientific research:
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9